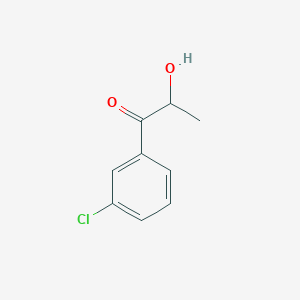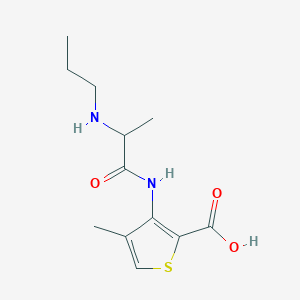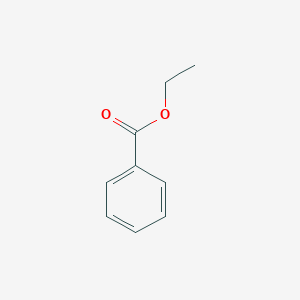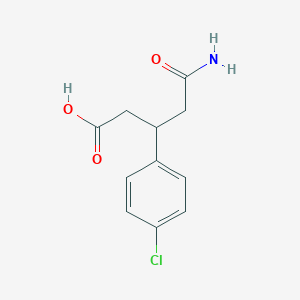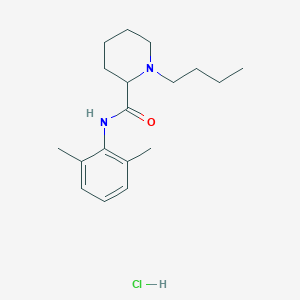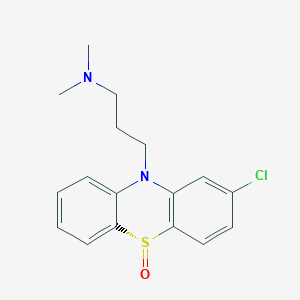
Chlorpromazin-Sulfoxid
Übersicht
Beschreibung
Chlorpromazine Sulfoxide is a derivative of Chlorpromazine Hydrochloride . It is a dopamine antagonist of the typical antipsychotic class of medications possessing additional antiadrenergic, antiserotonergic, anticholinergic, and antihistaminergic properties used for schizophrenia treatment . It is also used in adults to treat nausea and vomiting, anxiety before surgery, chronic hiccups, acute intermittent porphyria, and symptoms of tetanus .
Molecular Structure Analysis
The molecular structure of Chlorpromazine Sulfoxide is C17H19ClN2OS . The sulfoxide metabolite of chlorpromazine had a different conformation of the side chain. A boat axial conformation of the sulfoxy group was found for both metabolites .
Chemical Reactions Analysis
Chlorpromazine Sulfoxide is produced throughout the photolytic and photocatalytic conversions of chlorpromazine under aerobic conditions . The sulfoxide derivative of chlorpromazine does not appreciably bind to calmodulin and also fails to enhance the inward current .
Physical And Chemical Properties Analysis
The physical and chemical properties of Chlorpromazine Sulfoxide can be found in various databases. For instance, PubChem provides information about its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .
Wissenschaftliche Forschungsanwendungen
Photokatalyse in der Wasseraufbereitung
Chlorpromazin-Sulfoxid wurde auf seine Stabilität und Reaktivität unter photokatalytischen Bedingungen untersucht. Forschungsergebnisse zeigen, dass this compound in Gegenwart eines heterogenen Photokatalysators wie kohlenstoffmodifiziertem Titandioxid (KRONOClean 7000) bei Bestrahlung mit UV (A) - und sichtbarem Licht sehr stabil ist . Dies deutet auf potenzielle Anwendungen in der Wasseraufbereitung hin, wo persistente pharmazeutische Schadstoffe eine gezielte Entfernung erfordern. Die Widerstandsfähigkeit der Verbindung gegenüber dem Abbau unter sichtbarem Licht könnte bei der Entwicklung effizienterer photokatalytischer Prozesse helfen.
Analyse von pharmazeutischen Rückständen
Die Erkennung und Analyse von pharmazeutischen Rückständen in Wassersystemen ist entscheidend für die Umweltüberwachung. This compound, ein persistenter Metabolit, dient als Indikator für das Vorhandensein von Antipsychotika in aquatischen Umgebungen . Die Analyse mit Techniken wie HPLC-MS kann helfen, die Wirksamkeit von Wasseraufbereitungsprozessen und die Umweltauswirkungen von Pharmazeutika zu beurteilen.
Photolytische Studien
Die Bildung und Stabilität von this compound unter verschiedenen Lichtbedingungen liefern wertvolle Einblicke in die photolytischen Pfade von Chlorpromazin . Das Verständnis dieser Pfade ist entscheidend für die Vorhersage des Umweltschicksals von Pharmazeutika und die Entwicklung von Strategien zur Eindämmung ihrer potenziellen ökologischen Auswirkungen.
Umweltchemie-Forschung
Die Untersuchung von this compound trägt zum breiteren Bereich der Umweltchemie bei, insbesondere zum Verständnis der Wechselwirkung von pharmazeutischen Verbindungen mit Licht und Katalysatoren . Dieses Wissen kann angewendet werden, um das Verhalten ähnlicher Verbindungen in natürlichen und technischen Systemen vorherzusagen.
Fortgeschrittene Oxidationsverfahren
In fortgeschrittenen Oxidationsverfahren (AOPs) deutet die Stabilität von this compound unter UV (A) -Bestrahlung darauf hin, dass es eine schwierige Verbindung zur Entfernung sein könnte . Die Erforschung seines Abbaus könnte zur Entwicklung effektiverer AOPs für die Behandlung von pharmazeutischen Verunreinigungen führen.
Photokatalysatorentwicklung
Die Wechselwirkung von this compound mit Photokatalysatoren wie KRONOClean 7000 unter verschiedenen Lichtbedingungen kann die Entwicklung neuer Photokatalysatoren fördern . Diese Katalysatoren könnten auf die gezielte Entfernung bestimmter pharmazeutischer Schadstoffe zugeschnitten sein und die Effizienz photokatalytischer Wasseraufbereitungssysteme verbessern.
Arzneimittelstoffwechsel und Pharmakokinetik
Als Metabolit von Chlorpromazin ist this compound relevant für die Untersuchung des Arzneimittelstoffwechsels und der Pharmakokinetik . Die Erforschung seiner Bildung und Persistenz könnte Einblicke in die Stoffwechselwege von Chlorpromazin und ähnlichen Medikamenten liefern.
Entwicklung analytischer Methoden
Die Notwendigkeit, this compound in Umweltproben nachzuweisen, treibt die Entwicklung neuer analytischer Methoden voran . Verbesserungen in Bezug auf Nachweisgrenze und Spezifität können unsere Fähigkeit verbessern, pharmazeutische Schadstoffe zu überwachen und ihre Risiken zu beurteilen.
Safety and Hazards
Chlorpromazine Sulfoxide should be handled in a well-ventilated place. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Chlorpromazine Sulfoxide is primarily used to treat psychiatric disorders such as schizophrenia, but it has other indications . Future research may focus on its other potential uses and its long-term effects. It’s also important to note that the conversion of chlorpromazine under photocatalytic conditions as well as photolytic conditions upon both UV (A) (365 nm) and visible (455 nm) light irradiation was investigated .
Wirkmechanismus
- Additionally, it interacts with serotonergic receptors (5-HT1 and 5-HT2), contributing to anxiolytic, antidepressant, and antiaggressive effects .
Target of Action
Mode of Action
Pharmacokinetics
: DrugBank: Chlorpromazine : MedSchool: Chlorpromazine Mechanism of Action
Eigenschaften
IUPAC Name |
3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)22(21)17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPPAOXKZOTMPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871817 | |
| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-5-ium-5-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
969-99-3 | |
| Record name | Chlorpromazine sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=969-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Opromazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000969993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Opromazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-5-ium-5-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OPROMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016U10PN9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



